

# Preclinical Profile of Nesuparib: A Dual PARP and Tankyrase Inhibitor

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## Compound of Interest

Compound Name: Nesuparib

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## Executive Summary

**Nesuparib** (also known as JPI-547) is a novel, orally active small molecule inhibitor targeting two key enzyme families involved in cancer cell proliferation and survival: poly (ADP-ribose) polymerases (PARP1/2) and tankyrases (TNKS1/2). This dual-inhibitory mechanism positions **Nesuparib** as a promising therapeutic candidate, particularly in cancers with homologous recombination deficiency (HRD) and those driven by aberrant Wnt/ $\beta$ -catenin signaling. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those resistant to conventional PARP inhibitors. This document provides a comprehensive overview of the preclinical data on **Nesuparib**, detailing its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates.

## Mechanism of Action: Dual Inhibition of PARP and Tankyrase

**Nesuparib** exerts its anti-cancer effects through the simultaneous inhibition of PARP and tankyrase enzymes.

- **PARP Inhibition:** By inhibiting PARP1 and PARP2, **Nesuparib** disrupts the repair of single-strand DNA breaks. In cancer cells with underlying homologous recombination deficiencies, such as those with BRCA1/2 mutations, this leads to the accumulation of double-strand DNA

breaks during replication, ultimately resulting in synthetic lethality and apoptotic cell death.<sup>[1]</sup>

**Nesuparib** efficiently traps PARP1 on chromatin, further enhancing its cytotoxic effect.

- **Tankyrase Inhibition:** Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/ $\beta$ -catenin signaling pathway by promoting the degradation of Axin, a key component of the  $\beta$ -catenin destruction complex.<sup>[2][3]</sup> By inhibiting tankyrases, **Nesuparib** stabilizes Axin, leading to the suppression of Wnt/ $\beta$ -catenin signaling, which is frequently hyperactivated in various cancers and drives tumor growth and metastasis.<sup>[2][4]</sup>

This dual mechanism of action suggests that **Nesuparib** may be effective in a broader patient population than PARP inhibitors alone, including tumors with intact homologous recombination but are dependent on Wnt signaling.<sup>[1][2]</sup>

## In Vitro Efficacy

### Enzymatic Inhibition

**Nesuparib** demonstrates potent inhibition of both PARP and tankyrase enzymes, with low nanomolar IC50 values.

Target Enzyme	IC50 (nM)
PARP1	2
Tankyrase 1 (TNKS1)	5
Tankyrase 2 (TNKS2)	1

Table 1: Enzymatic Inhibitory Activity of  
**Nesuparib**<sup>[5]</sup>

## Cellular Activity

Preclinical studies have evaluated the anti-proliferative effects of **Nesuparib** in various cancer cell lines.

- **Pancreatic Cancer:** In the BRCA2-deficient Capan-1 pancreatic cancer cell line, **Nesuparib** exhibited a half-maximal inhibitory concentration (IC50) approximately 10-fold lower than that

of the approved PARP inhibitor, olaparib.<sup>[1]</sup> It effectively induced G2/M phase cell cycle arrest and apoptosis.<sup>[1]</sup>

- Gastric Cancer: In BRCA wild-type gastric cancer cell lines, **Nesuparib** was found to be at least 28-fold more potent than olaparib and 13-fold more potent than the tankyrase inhibitor XAV939 in clonogenicity assays.<sup>[1]</sup>

Cell Line	Cancer Type	Nesuparib IC50 (μM)	Olaparib IC50 (μM)
Capan-1	Pancreatic (BRCA2 deficient)	0.1895	1.105

Table 2: Comparative Anti-proliferative Activity of Nesuparib and Olaparib in Capan-1 Cells<sup>[1]</sup>

## In Vivo Efficacy

### Pancreatic Cancer Xenograft Model

In a xenograft model using the Capan-1 pancreatic cancer cell line, orally administered **Nesuparib** demonstrated significant tumor growth inhibition.

- Experimental Protocol:
  - Animal Model: Nude mice.
  - Cell Line: Capan-1 (BRCA2 deficient).
  - Tumor Implantation: Subcutaneous injection of Capan-1 cells.
  - Treatment Groups:
    - Vehicle control.
    - Olaparib (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).

- **Nesuparib** (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).
- Study Duration: Five weeks.[\[1\]](#)
- Tumor Measurement: Tumor volume was measured regularly.
- Results: **Nesuparib** exhibited a higher tumor growth inhibition rate (45.2%) compared to olaparib (25.1%).[\[1\]](#)

## Gastric Cancer Xenograft Models

**Nesuparib** has also shown superior potency in gastric cancer xenograft models.

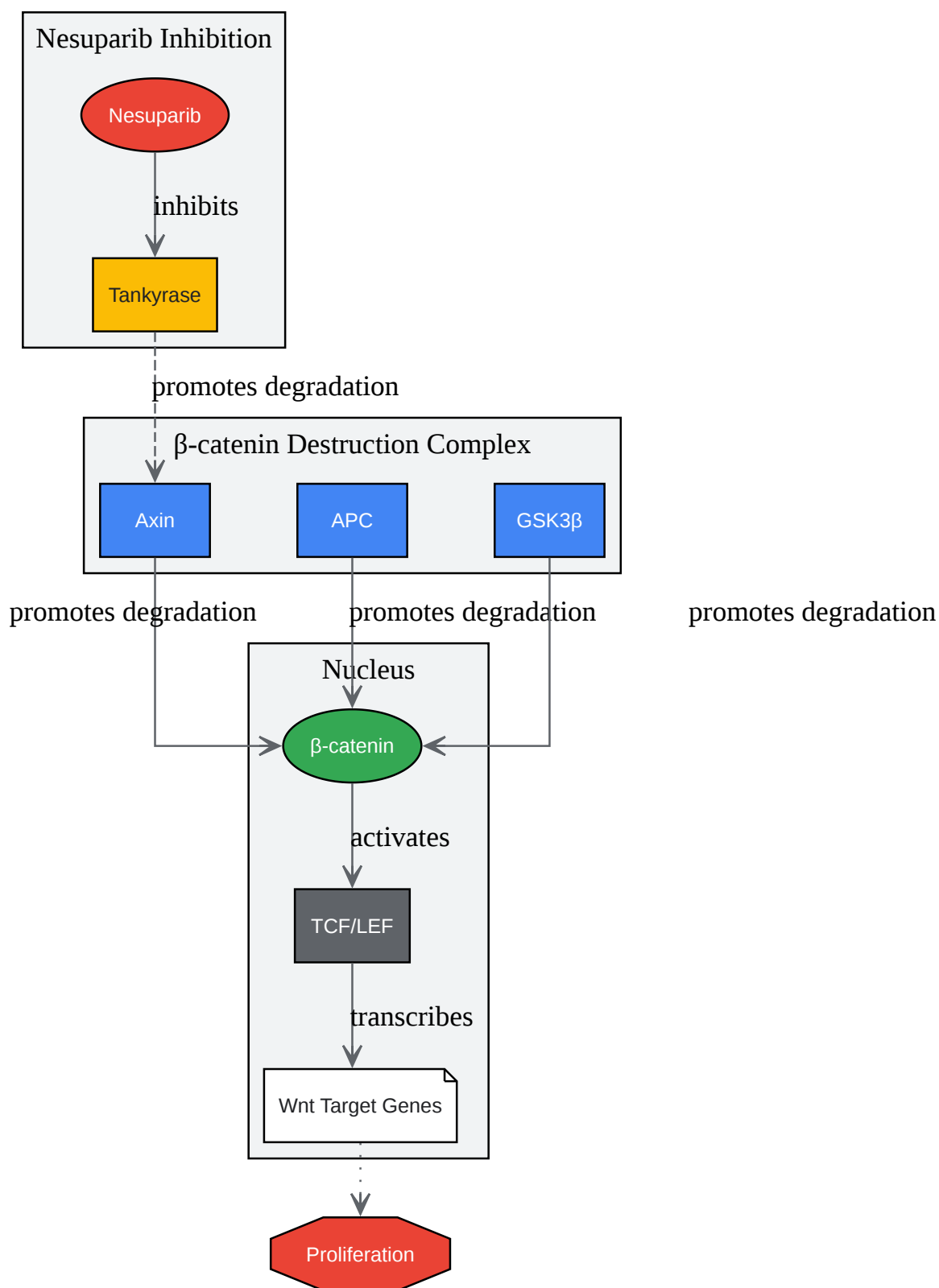
- Experimental Models:
  - Cell Lines: KATO III and NCI-N87 (BRCA wild-type).[\[1\]](#)
  - Treatments: **Nesuparib** was tested as a single agent and in combination with irinotecan, and compared with olaparib.[\[1\]](#)
- Results: **Nesuparib** demonstrated superior potency compared to olaparib in both xenograft models. The combination of **Nesuparib** with irinotecan resulted in enhanced anti-tumor activity compared to **Nesuparib** monotherapy and was more effective at suppressing tumor growth than the combination of olaparib and irinotecan.[\[1\]](#)

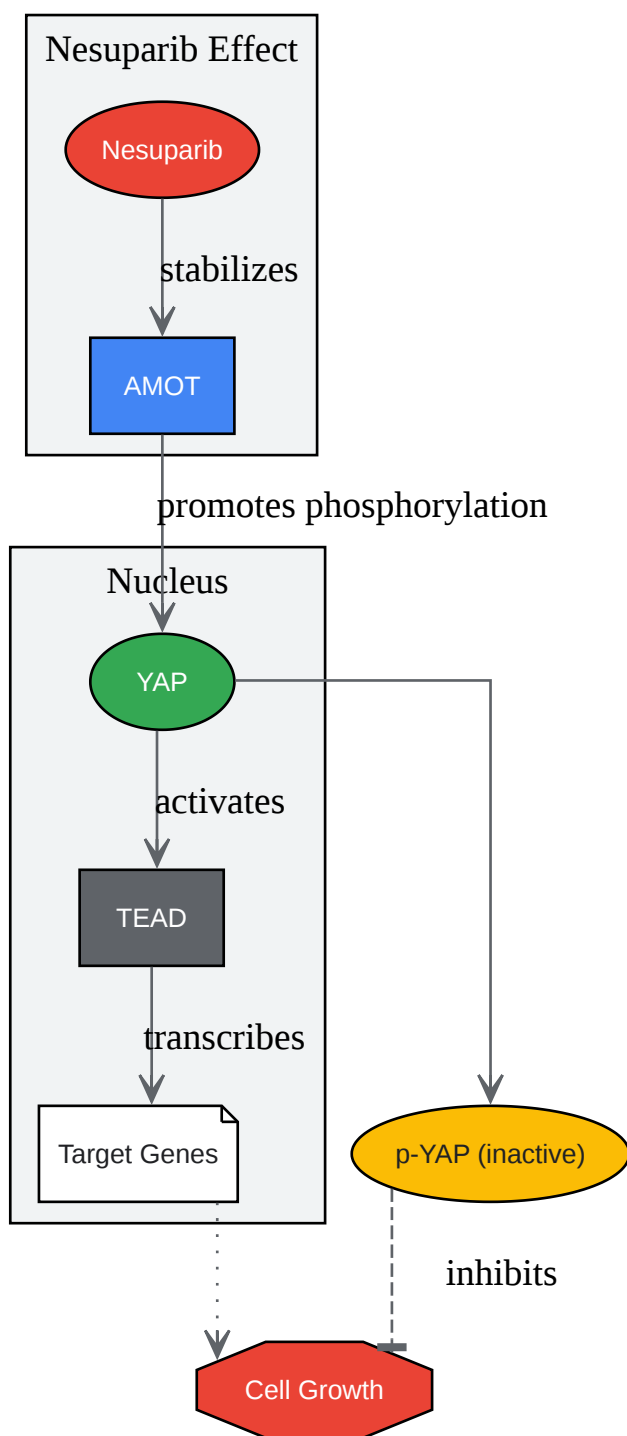
## Signaling Pathway Modulation

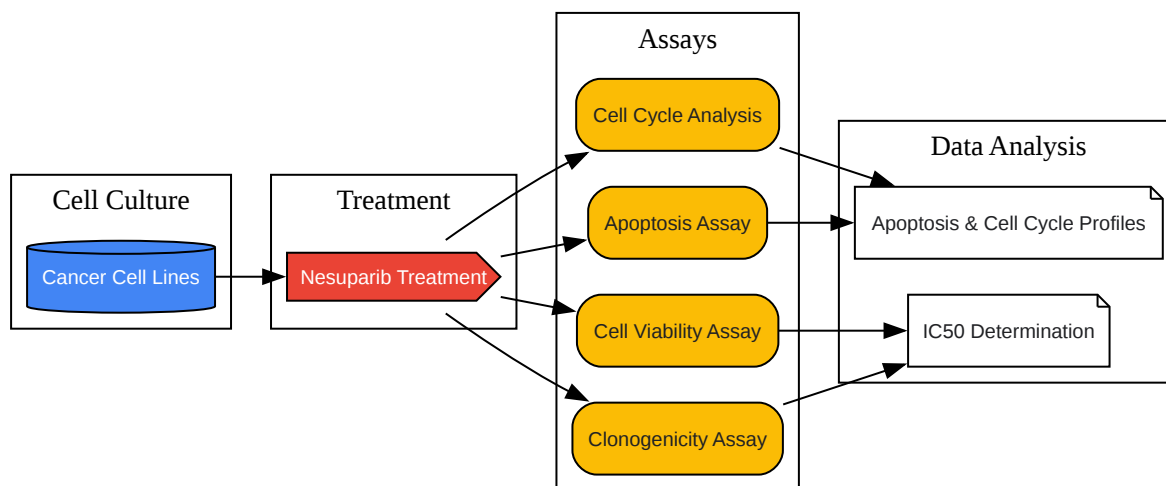
**Nesuparib**'s dual inhibitory activity leads to the modulation of key oncogenic signaling pathways.

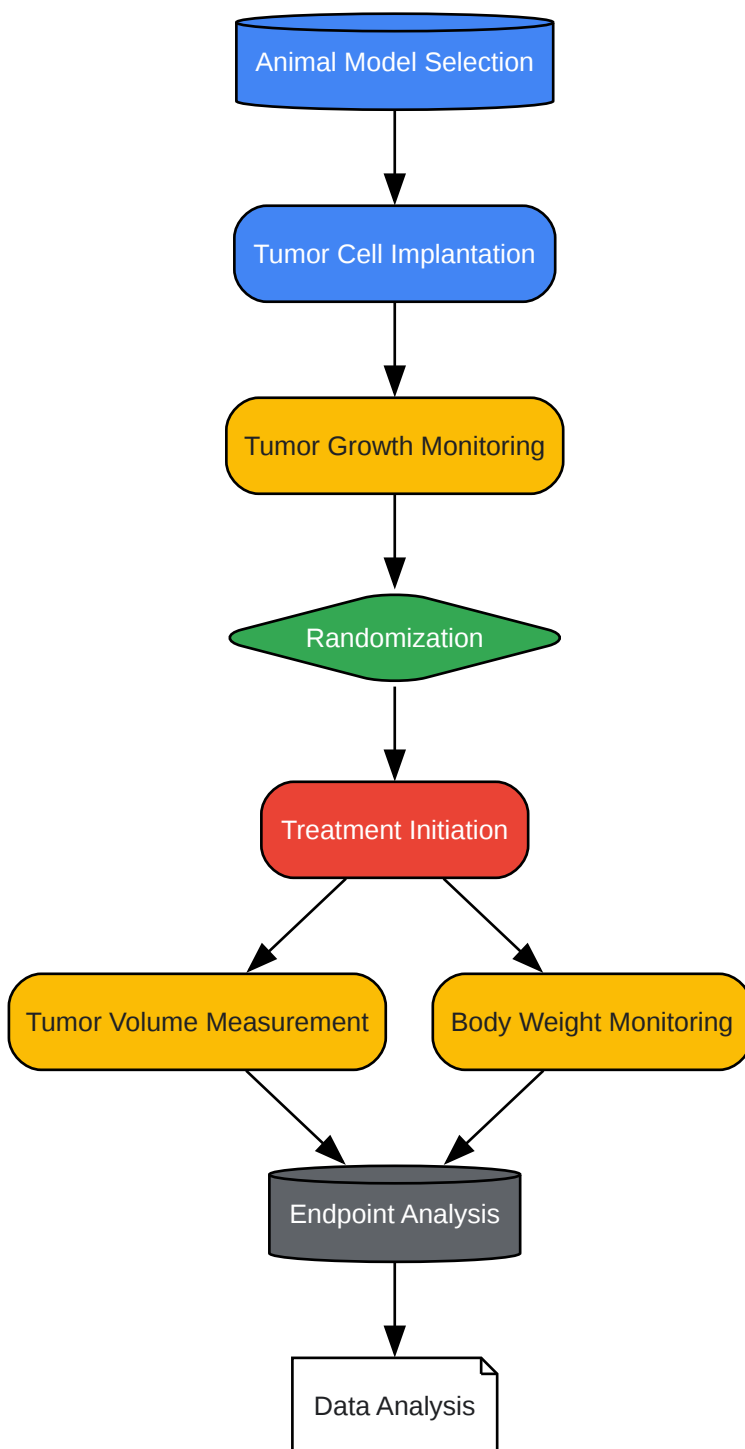
### Wnt/ $\beta$ -catenin Signaling Pathway

By inhibiting tankyrases, **Nesuparib** stabilizes the Axin protein, a crucial component of the  $\beta$ -catenin destruction complex. This leads to the degradation of  $\beta$ -catenin, preventing its translocation to the nucleus and subsequent transcription of Wnt target genes like c-myc and cyclin D1, which are involved in cell proliferation.[\[1\]](#)









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Address: 3281 E Guasti Rd

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